Dimethylarsinoylacetic acid

Description

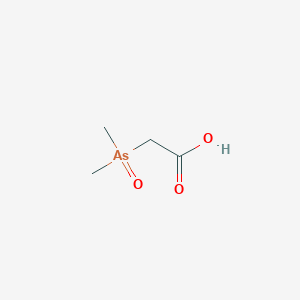

Dimethylarsinoylacetic acid (DMAA) is an organoarsenic compound identified as a minor metabolite in human urine and environmental samples. It is structurally characterized by a dimethylarsinoyl group [(CH₃)₂As(O)–] linked to an acetic acid moiety. Additionally, trace amounts of DMAA have been identified in edible mushrooms, alongside other organoarsenic species like dimethylarsinic acid (DMA) and arsenobetaine (AB) . While its exact toxicological profile remains less studied, DMAA’s role in arsenic biotransformation pathways underscores its relevance in environmental and health sciences.

Properties

Molecular Formula |

C4H9AsO3 |

|---|---|

Molecular Weight |

180.03 g/mol |

IUPAC Name |

2-dimethylarsorylacetic acid |

InChI |

InChI=1S/C4H9AsO3/c1-5(2,8)3-4(6)7/h3H2,1-2H3,(H,6,7) |

InChI Key |

WDBNOSZAJMWOEF-UHFFFAOYSA-N |

Canonical SMILES |

C[As](=O)(C)CC(=O)O |

Synonyms |

dimethylarsinoylacetate dimethylarsinoylacetic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section provides a comparative analysis of DMAA with structurally or functionally related organoarsenic and non-arsenic compounds, supported by research findings and physicochemical data.

Structural and Functional Analogues

Dimethylarsinic Acid (DMA)

- Structure : (CH₃)₂As(O)OH.

- Molecular Weight : 138.00 g/mol .

- Occurrence: A major urinary arsenic species and the most abundant organoarsenic compound in mushrooms .

- Toxicity: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC .

- Detection : Routinely quantified via speciation analysis in urine and environmental samples .

Arsenobetaine (AB)

- Structure : (CH₃)₃As⁺CH₂COO⁻.

- Occurrence: Predominant in seafood and mushrooms; considered non-toxic .

- Detection : Analyzed via quantitative ¹H-NMR due to its stability and lack of toxicity .

Dimethylarsinoylpropionic Acid (DMAP)

- Structure : (CH₃)₂As(O)–CH₂CH₂COOH.

- Occurrence: Co-detected with DMAA in human urine as a minor metabolite .

- Research Gaps: Limited data on toxicity and environmental persistence.

Non-Arsenic Analogues

2-(Dimethylamino)acetic Acid

- Structure : (CH₃)₂N–CH₂COOH.

- Molecular Weight : 103.12 g/mol .

- Key Differences : Contains nitrogen instead of arsenic; soluble in water and alcohols . Often confused with DMAA due to naming similarities but lacks arsenic-related toxicity.

Comparative Data Table

Key Findings and Distinctions

DMAA and DMAP require further toxicological evaluation.

Structural Differentiation: DMAA and DMA share a dimethylarsinoyl group but differ in acid chain length. AB’s betaine structure distinguishes it from other organoarsenicals.

Detection Challenges: DMAA and DMAP are minor metabolites, often requiring advanced oxidation steps for reliable detection , unlike AB, which is abundant and stable.

Naming Confusion: 2-(Dimethylamino)acetic acid, a nitrogen-based compound, is unrelated to arsenic toxicology but shares nomenclature similarities with DMAA .

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing dimethylarsinoylacetic acid in laboratory settings?

Answer:

Synthesis typically involves controlled methylation of arsonic acid derivatives under inert conditions. A common approach is reacting dimethylarsine with chloroacetic acid in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Characterization requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to confirm methyl group integration and carboxylic acid resonance.

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Verify molecular weight and purity, ensuring absence of byproducts like dimethylarsinic acid .

- Elemental Analysis: Quantify arsenic content to validate stoichiometry.

For reproducibility, document reaction parameters (e.g., solvent purity, temperature gradients) and reference established protocols .

Basic: How should researchers assess the stability of this compound under varying experimental conditions?

Answer:

Stability studies should address:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Evidence suggests degradation above 150°C, releasing arsenic oxides .

- pH Sensitivity: Test solubility and structural integrity across pH 2–12 using UV-Vis spectroscopy. The compound is unstable in strongly acidic/alkaline media, hydrolyzing to dimethylarsinic acid .

- Light Exposure: Monitor photolytic degradation via controlled irradiance experiments (e.g., xenon lamp) paired with HPLC tracking. Store in amber glassware to mitigate photooxidation .

Advanced: What experimental designs can resolve contradictions in reported toxicity profiles of this compound?

Answer:

Discrepancies in toxicity data (e.g., LD variations) often arise from differences in model systems or exposure durations. To address this:

- Comparative In Vitro/In Vivo Models: Use standardized cell lines (e.g., HepG2 for hepatotoxicity) alongside murine studies, controlling for metabolic differences. Include negative controls (e.g., arsenic-free analogs) to isolate compound-specific effects .

- Dose-Response Meta-Analysis: Apply hierarchical Bayesian models to pooled datasets, adjusting for covariates like purity levels (≥98% vs. technical-grade) .

- Mechanistic Profiling: Employ transcriptomics or proteomics to identify pathway-specific responses (e.g., oxidative stress markers like glutathione depletion) .

Advanced: How can researchers optimize analytical methods to distinguish this compound from structurally similar organoarsenicals?

Answer:

Co-elution or spectral overlap with analogs (e.g., dimethylarsinic acid) complicates analysis. Solutions include:

- Chromatographic Optimization: Use ion-pairing agents (e.g., tetrabutylammonium bromide) in reverse-phase HPLC to enhance retention time differences .

- Tandem MS/MS: Fragment ions at m/z 139 (CHAsO) and 91 (CHCOOH) provide diagnostic fingerprints .

- Isotopic Labeling: Synthesize C-labeled this compound as an internal standard for quantitative accuracy .

Advanced: What strategies mitigate arsenic leaching during environmental fate studies of this compound?

Answer:

Leaching into aqueous systems can skew biodegradation data. Mitigation approaches:

- Soil Column Experiments: Simulate field conditions using loamy sand spiked with the compound. Monitor leachate via ICP-MS for arsenic speciation (As(III) vs. As(V)) .

- Microbial Consortia: Inoculate with arsenic-methylating bacteria (e.g., Rhodococcus spp.) to study biotransformation pathways and immobilization .

- Adsorbent Amendments: Incorporate biochar or iron oxides to adsorb mobile arsenic species, reducing environmental mobility .

Basic: What are the critical parameters for ensuring reproducibility in this compound bioaccumulation assays?

Answer:

Key parameters include:

- Exposure Medium Preparation: Use defined growth media (e.g., OECD guidelines) to avoid chelation with trace metals .

- Biological Replicates: Include ≥6 replicates per treatment to account for interspecies variability in uptake rates .

- Quality Control: Spike recovery tests (85–115%) validate extraction efficiency from matrices like fish tissue or soil .

Advanced: How can computational modeling predict the reactivity of this compound in redox-active environments?

Answer:

Density functional theory (DFT) simulations identify electron-rich sites prone to oxidation. Key steps:

- Molecular Orbital Analysis: Calculate HOMO-LUMO gaps to predict susceptibility to electrophilic attack .

- Reaction Pathway Mapping: Simulate interactions with common oxidants (e.g., hydroxyl radicals) using software like Gaussian. Compare predicted intermediates (e.g., dimethylarsinic acid) with experimental LC-MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.